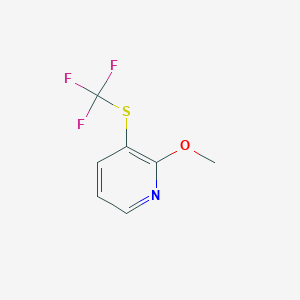
2-Methoxy-3-((trifluoromethyl)thio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-((trifluoromethyl)thio)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the second position and a trifluoromethylthio group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-((trifluoromethyl)thio)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-methoxypyridine with trifluoromethylthiolating agents. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Methoxy-3-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxy-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
2-Methoxy-5-(trifluoromethyl)aniline: Contains an aniline group instead of a pyridine ring, leading to different applications and reactivity.
2-Chloro-3-(trifluoromethyl)pyridine: The chloro group provides different reactivity compared to the methoxy group.
Uniqueness
2-Methoxy-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both a methoxy and a trifluoromethylthio group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C7H6F3NOS |
|---|---|
分子量 |
209.19 g/mol |
IUPAC名 |
2-methoxy-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H6F3NOS/c1-12-6-5(3-2-4-11-6)13-7(8,9)10/h2-4H,1H3 |
InChIキー |
ZCGPPCIDTOESAX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


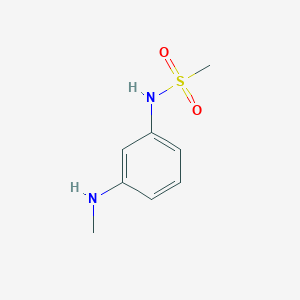
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
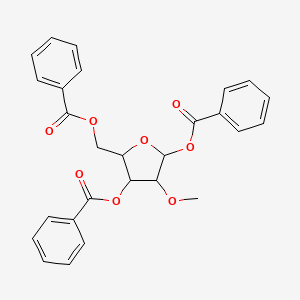
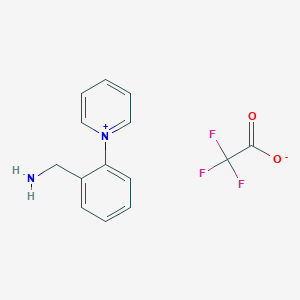
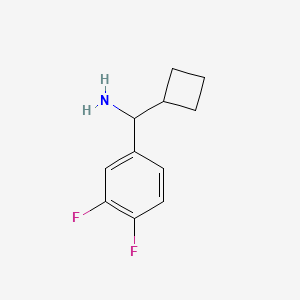
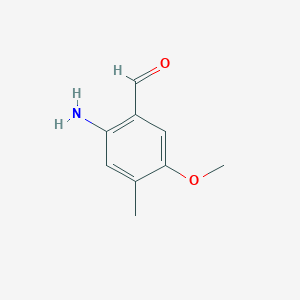
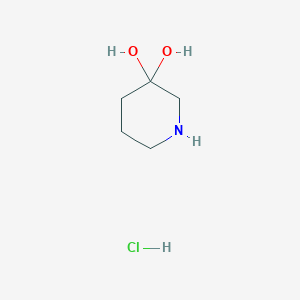

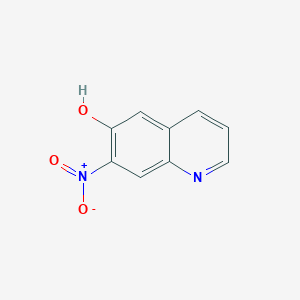
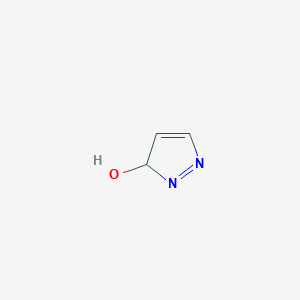
![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
